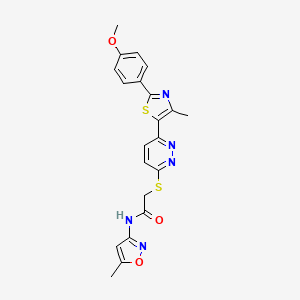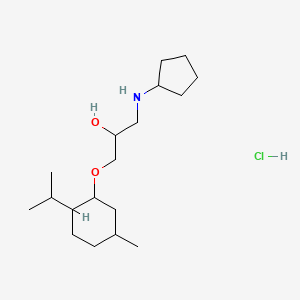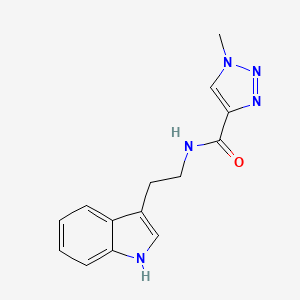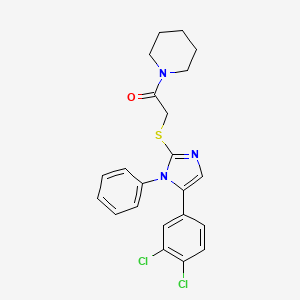![molecular formula C10H12N4O2 B2934152 Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate CAS No. 2060594-38-7](/img/structure/B2934152.png)
Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate” is a chemical compound . It is a type of pyrazolo[3,4-d]pyrimidine derivative . The IUPAC name for this compound is methyl 1-isopropyl-1H-pyrazolo [3,4-d]pyrimidine-6-carboxylate .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H12N4O2 . The InChI code for this compound is 1S/C10H12N4O2/c1-6(2)14-9-7(5-12-14)4-11-8(13-9)10(15)16-3/h4-6H,1-3H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 220.23 .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potential
Novel Synthesis Approaches : Research on the synthesis of novel pyrazoles, including derivatives of Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate, has shown significant advancements in medicinal chemistry. These compounds have been synthesized through various chemical reactions, demonstrating their versatility in drug development processes. Studies have explored the synthesis of precursors and novel pyrazole carbaldehyde derivatives, revealing their potential antioxidant, anti-breast cancer, and anti-inflammatory properties by inhibiting crucial enzymes like Cyclooxygenase-2 and Phosphoinositide-3-Kinase (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Anticancer and Anti-inflammatory Agents : The synthesized derivatives have been evaluated for biological activities such as anticancer and anti-inflammatory effects. Molecular docking studies have further elucidated the interaction between the synthesized compounds and key enzymes, supporting the development of these compounds as potential COX-2 inhibitors or anti-inflammatory drugs. This highlights the therapeutic potential of derivatives synthesized from this compound in treating diseases associated with inflammation and cancer (Rahmouni et al., 2016).
Antimicrobial Properties : Several derivatives have demonstrated promising antimicrobial properties against a range of pathogenic bacteria. This suggests the potential use of these compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance. The structure-activity relationship studies of these compounds have provided valuable insights into optimizing their antimicrobial efficacy (Beyzaei et al., 2017).
Antiviral Applications : The search for new antiviral agents has led to the synthesis of pyrazolo[3,4-d]pyrimidine derivatives exhibiting significant activity against viruses. These findings underscore the potential of this compound derivatives in the development of novel antiviral drugs, contributing to the arsenal against viral infections (Munier-Lehmann et al., 2015).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate is a novel compound that has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, potentially altering its activity and thereby disrupting the normal progression of the cell cycle
Biochemical Pathways
The inhibition of CDK2 by this compound can affect various biochemical pathways related to cell cycle regulation . This can lead to the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Result of Action
The primary result of the action of this compound is the inhibition of cell proliferation, particularly in cancer cells . This is achieved through the disruption of the cell cycle, which is regulated by CDK2 .
Propiedades
IUPAC Name |
methyl 1-propan-2-ylpyrazolo[3,4-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-6(2)14-9-7(5-12-14)4-11-8(13-9)10(15)16-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDPCMNERGIYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC(=NC=C2C=N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2934070.png)
![6'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2934072.png)
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-(3,3,5-trimethylcyclohexyl)ethanediamide](/img/structure/B2934073.png)

![(E)-5-bromo-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2934077.png)
![3-(2-methylphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2934078.png)

![N-(3,3-Difluorocyclohexyl)-N-[(2,3-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2934081.png)


![N-(3-methylbutyl)-2-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2934088.png)
![[3-(Methoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B2934089.png)

